molecular formula C15H15NOS B5725736 N-[2-(methylthio)phenyl]-2-phenylacetamide

N-[2-(methylthio)phenyl]-2-phenylacetamide

Cat. No. B5725736
M. Wt: 257.4 g/mol
InChI Key: DWYQPKQNLRVVBQ-UHFFFAOYSA-N
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Description

N-[2-(methylthio)phenyl]-2-phenylacetamide, also known as Methiothepin, is a chemical compound that belongs to the class of phenylacetamides. It is a potent antagonist of the serotonin receptors, particularly the 5-HT1 and 5-HT2 receptors. Methiothepin has been extensively studied for its potential use in scientific research, particularly in the fields of neuropharmacology and psychiatry.

Scientific Research Applications

Chemical Synthesis and Modifications

  • N-Phenyl-2-phenylacetamide, a related compound, was used in a study exploring its benzylation under microwave irradiation in a solvent-free system. This research is significant for understanding chemical reactions and synthesis under specific conditions (Mijin, Prascevic, & Petrović, 2008).

Pharmacological Activities

  • Omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, chemically related to N-[2-(methylthio)phenyl]-2-phenylacetamide, have been synthesized and evaluated for anticonvulsant activity, highlighting the compound's potential in medical applications (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).

Antibacterial and Antimicrobial Applications

  • A study on N-phenylacetamide derivatives containing 4-arylthiazole moieties showed promising antibacterial activities, indicating the potential use of similar compounds in the design of new antibacterial agents (Lu, Zhou, Wang, & Jin, 2020).

Structural and Vibrational Properties

  • Research on N-methyl-N-substituted 2-phenylacetamides, similar in structure to this compound, focused on their structural and vibrational properties, contributing to a deeper understanding of the physical and chemical characteristics of such compounds (Petrović, Stojanović, Nikolić, & Antonović, 1988).

Analytical Chemistry Applications

  • The differential pulse voltammetric behavior of organic and inorganic selenium compounds, including N-substituted-2-phenylacetamide derivatives, has been studied for potential analytical applications (Smyth & Jan, 1993).

Anticancer Research

  • Synthesis and evaluation of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were conducted for their potential anticancer activity, demonstrating the importance of such compounds in cancer research (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Vector Control

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-18-14-10-6-5-9-13(14)16-15(17)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYQPKQNLRVVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788458
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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